molecular formula C9H19IN2O2 B14149121 Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide CAS No. 73664-06-9

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide

Katalognummer: B14149121
CAS-Nummer: 73664-06-9
Molekulargewicht: 314.16 g/mol
InChI-Schlüssel: TUCIVVIWFVDCAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is a chemical compound with the molecular formula C8H17IN2O2. It is known for its unique structure, which includes a hydroxyimino group and a methylammonium group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide typically involves the reaction of diethylamine with 2,3-butanedione monoxime in the presence of methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethylamine+2,3-Butanedione monoxime+Methyl iodideDiethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide\text{Diethylamine} + \text{2,3-Butanedione monoxime} + \text{Methyl iodide} \rightarrow \text{this compound} Diethylamine+2,3-Butanedione monoxime+Methyl iodide→Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the methylammonium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium chloride
  • Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium bromide
  • Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium sulfate

Uniqueness

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions. The iodide ion can participate in specific substitution reactions that are not possible with other halides, making this compound particularly valuable in certain synthetic applications.

Eigenschaften

CAS-Nummer

73664-06-9

Molekularformel

C9H19IN2O2

Molekulargewicht

314.16 g/mol

IUPAC-Name

diethyl-[(2Z)-2-hydroxyimino-3-oxobutyl]-methylazanium;iodide

InChI

InChI=1S/C9H18N2O2.HI/c1-5-11(4,6-2)7-9(10-13)8(3)12;/h5-7H2,1-4H3;1H

InChI-Schlüssel

TUCIVVIWFVDCAX-UHFFFAOYSA-N

Isomerische SMILES

CC[N+](C)(CC)C/C(=N/O)/C(=O)C.[I-]

Kanonische SMILES

CC[N+](C)(CC)CC(=NO)C(=O)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.